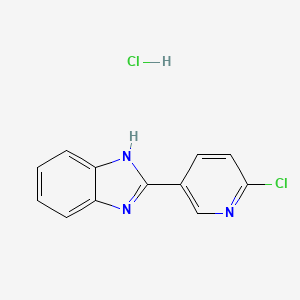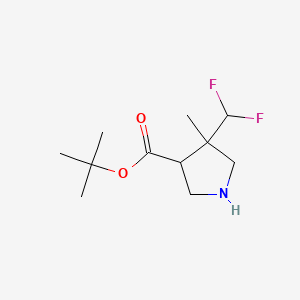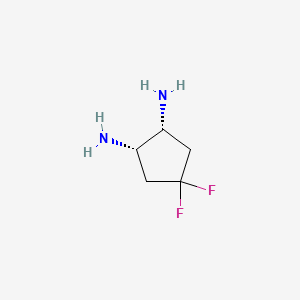amine hydrochloride](/img/structure/B13512604.png)
[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride: is a chemical compound with a complex structure that includes a difluorophenyl group, a methylpyrimidinyl group, and a methoxyethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride typically involves multiple steps, including the formation of the difluorophenyl and methylpyrimidinyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study enzyme interactions and cellular pathways, providing insights into biochemical processes .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C16H20ClF2N3O |
|---|---|
Peso molecular |
343.80 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-N-(2-methoxyethyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H19F2N3O.ClH/c1-11-9-20-16(21-10-11)15(19-5-6-22-2)7-12-3-4-13(17)8-14(12)18;/h3-4,8-10,15,19H,5-7H2,1-2H3;1H |
Clave InChI |
VRRZHCLIRZNDBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)



![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)




![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)


